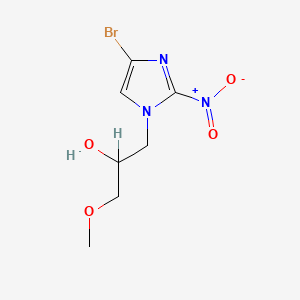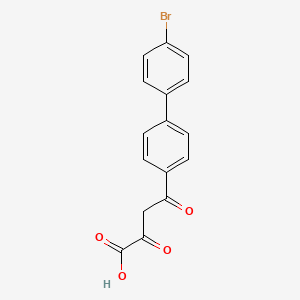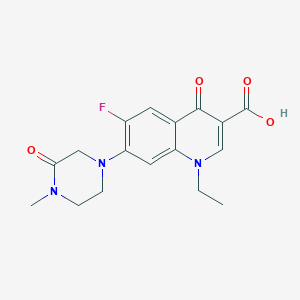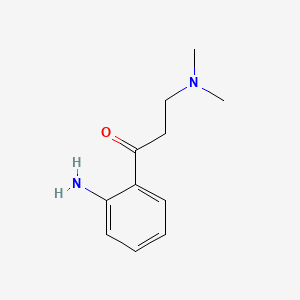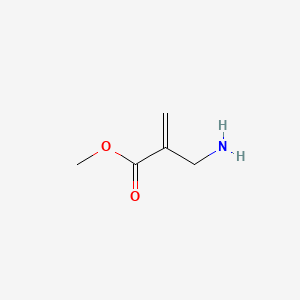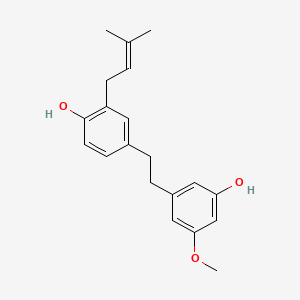
Sitafloxacin
Übersicht
Beschreibung
Sitafloxacin is a fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and -negative bacteria, including strains resistant to other fluoroquinolones. It is especially potent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its significance in treating serious infections where other antibiotics may fail. This compound’s mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair, leading to the rapid death of the bacterial cells. Its efficacy extends to a variety of infections, including those of the respiratory and urinary tracts, demonstrating its versatility as an antimicrobial agent (Shetty & Wilson, 2000).
Synthesis Analysis
This compound was first synthesized by Daiichi Pharmaceutical Co., Ltd in Tokyo, Japan, marking a significant advancement in the development of fluoroquinolones due to its enhanced activity against a wide range of bacterial pathogens, including multidrug-resistant strains. The synthesis process of this compound and its analogs involves complex chemical reactions aimed at introducing fluorine and other substituents at specific positions of the quinolone nucleus to achieve its potent antibacterial activity (Mikamo et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorinated quinolone core with additional substituents that enhance its antibacterial potency and spectrum. The presence of a 3-aminopyrrolidyl moiety at the C-7 position is a distinctive feature that contributes to its effectiveness against Gram-positive pathogens and its dual-targeting mechanism against DNA gyrase and topoisomerase IV. This structural configuration is critical for its activity against resistant bacterial strains and is a subject of ongoing research to understand the interactions at the molecular level (Okumura et al., 2008).
Chemical Reactions and Properties
This compound’s chemical properties, including its stability and reactivity, play a vital role in its pharmacokinetics and pharmacodynamics. It undergoes various chemical reactions under physiological conditions, contributing to its absorption, distribution, metabolism, and excretion profiles. Its stability in acidic and alkaline media, susceptibility to photodegradation, and interactions with metal ions are critical parameters that influence its therapeutic efficacy and safety (Araki et al., 2002).
Physical Properties Analysis
The physical properties of this compound, including its solubility, melting point, and crystalline forms, affect its formulation and bioavailability. The polymorphic and pseudopolymorphic forms of this compound hydrates and their thermal behavior are particularly interesting for developing stable and effective pharmaceutical formulations. Understanding these properties is essential for optimizing the drug’s performance and ensuring consistent therapeutic outcomes (Suzuki et al., 2010).
Chemical Properties Analysis
The analysis of this compound’s chemical properties includes its reactivity, interaction with biological molecules, and the formation of metabolites. The stereochemistry of this compound and the significance of its stereoisomeric impurities have been studied to ensure the drug’s purity and efficacy. The development of methods for the determination of these impurities is crucial for quality control and regulatory compliance (Meng & Kang, 2017).
Wissenschaftliche Forschungsanwendungen
Behandlung von akuten bakteriellen Infektionen
Sitafloxacin erwies sich als wirksam bei der Behandlung von akuten bakteriellen Infektionen {svg_1}. Eine Metaanalyse randomisierter kontrollierter Studien (RCTs) zeigte, dass die klinische Ansprechrate von this compound bei der Behandlung von akuten bakteriellen Infektionen 94,6% betrug, was nicht unterlegen war gegenüber dem Komparator (92,5%) {svg_2}. Die mikrobiologische Ansprechrate von this compound betrug 82,0%, was nicht unterlegen war gegenüber dem Komparator (77,8%) {svg_3}.
2. Behandlung von komplizierten Harnwegsinfektionen (cUTI)/akuter Pyelonephritis (APN) Bei Patienten mit komplizierten Harnwegsinfektionen (cUTI)/akuter Pyelonephritis (APN) betrug die klinische Ansprechrate von this compound und dem Komparator 96,9% bzw. 91,3% {svg_4}.
Behandlung von Pneumonie
Bei Patienten mit Pneumonie betrug die klinische Ansprechrate von this compound 88,6%, was vergleichbar war mit der des Komparators {svg_5}.
Behandlung von arzneimittelresistentem Neisseria gonorrhoeae
this compound zeigte eine hohe in-vitro-Aktivität gegen arzneimittelresistentes Neisseria gonorrhoeae {svg_6}. Daten zu seiner Wirksamkeit bei klinischen Isolatensind jedoch begrenzt {svg_7}.
Behandlung von Enterobacterales Organismus
Die minimalen Hemmkonzentrationen von this compound und Komparatoren gegen 384 Stämme von Enterobacterales Organismus wurden untersucht {svg_8}.
Vergleich der Antibiotikaaktivität
this compound wurde mit anderen Arzneimitteln hinsichtlich seiner Antibiotikaaktivität verglichen {svg_9}.
Wirkmechanismus
Sitafloxacin is a fluoroquinolone antibiotic that has been indicated in the treatment of susceptible bacterial infections .
Target of Action
This compound has a dual targeted mechanism of action. Unlike other antibacterial quinolones that target either DNA gyrase or topoisomerase IV, this compound targets both at a very similar rate . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA in various bacteria, thereby blocking the activity of these enzymes and inhibiting bacterial DNA replication . This double-target approach lowers the possibility of resistant strains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacteria, leading to cell death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and has a high bioavailability . The serum concentration of this compound increases in a dose-proportional manner . The apparent volume of distribution was found to be 2.8 and 2.5 L/kg for doses of 50 mg and 100 mg, respectively . The protein binding of this compound in serum was found to be 46–55% .
Result of Action
This compound’s action results in the inhibition of bacterial growth and the death of bacterial cells. It has been found to be effective against a variety of bacterial infections, including respiratory tract infections and urinary tract infections . The clinical response rate of this compound in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .
Safety and Hazards
Sitafloxacin should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill or leak .
Eigenschaften
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




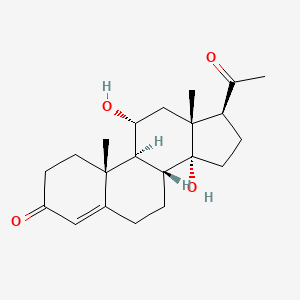
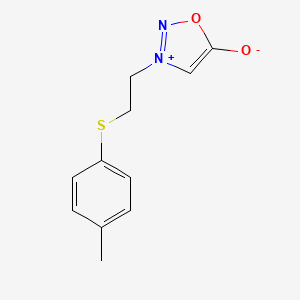

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)

![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
